Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-
Description
Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- (CAS: 875163-58-9) is a structurally complex molecule featuring:
- A butanamide backbone (four-carbon chain with an amide group).
- An N-(2,5-dichlorophenyl) substituent, introducing electron-withdrawing chlorine atoms at the 2- and 5-positions of the aromatic ring.
- A thioether linkage connecting the amide to a 5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl moiety. The tetrahydroquinazolinyl group is a partially saturated bicyclic system with a trifluoromethyl (-CF₃) substituent, enhancing lipophilicity and metabolic stability .
Properties
CAS No. |
875163-58-9 |
|---|---|
Molecular Formula |
C19H18Cl2F3N3OS |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C19H18Cl2F3N3OS/c20-11-7-8-13(21)15(10-11)25-16(28)6-3-9-29-18-26-14-5-2-1-4-12(14)17(27-18)19(22,23)24/h7-8,10H,1-6,9H2,(H,25,28) |
InChI Key |
YIJUDBVRUVTKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCCCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Tetrahydroquinazoline Formation
The tetrahydroquinazoline scaffold is synthesized via cyclocondensation of cyclohexanone derivatives with amidine precursors. For example, reacting 4-(trifluoromethyl)cyclohexanone with guanidine hydrochloride in the presence of hydrochloric acid yields 5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-amine . Subsequent diazotization and hydrolysis convert the amine to a hydroxyl group, which is then replaced by a chlorine atom using phosphorus oxychloride (POCl₃) to form 2-chloro-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline .
Thiolation of the Quinazoline Core
The chlorine atom at position 2 is displaced via nucleophilic aromatic substitution (SNAr) using thiourea as the sulfur source. Heating 2-chloro-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline with thiourea in ethanol under reflux conditions produces 2-mercapto-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline (yield: 78–85%). The reaction mechanism involves the formation of an intermediate isothiouronium salt, followed by acid hydrolysis to liberate the thiol group.
Synthesis of N-(2,5-Dichlorophenyl)-4-Mercaptobutanamide
Acylation of 2,5-Dichloroaniline
4-Bromobutanoyl chloride is prepared by treating 4-bromobutyric acid with thionyl chloride (SOCl₂) in dichloromethane. This acyl chloride is then reacted with 2,5-dichloroaniline in the presence of triethylamine (Et₃N) to yield N-(2,5-dichlorophenyl)-4-bromobutanamide (yield: 92%).
Thiol Functionalization
The bromide substituent is replaced with a thiol group via a two-step process:
-
Nucleophilic substitution : Treatment of N-(2,5-dichlorophenyl)-4-bromobutanamide with potassium thioacetate (KSAc) in dimethylformamide (DMF) at 80°C affords the thioacetate intermediate (yield: 85%).
-
Hydrolysis : The thioacetate is hydrolyzed using methanolic NaOH to yield N-(2,5-dichlorophenyl)-4-mercaptobutanamide (yield: 91%).
Coupling of Quinazolinylthiol and Butanamide Moieties
Thioether Bond Formation
The thiol group of N-(2,5-dichlorophenyl)-4-mercaptobutanamide undergoes oxidative coupling with 2-mercapto-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline using iodine (I₂) as an oxidizing agent in ethanol. This results in the formation of the asymmetric thioether Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- (yield: 68–72%). Alternative methods employ copper(I) iodide (CuI) and 1,10-phenanthroline as catalysts in dimethyl sulfoxide (DMSO) to enhance regioselectivity (yield: 81%).
Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMSO | DMSO |
| Catalyst | I₂ | CuI/Phenanthroline | CuI/Phenanthroline |
| Temperature (°C) | 25 | 80 | 80 |
| Yield (%) | 72 | 81 | 81 |
The use of CuI reduces reaction time from 24 hours to 6 hours and minimizes disulfide byproduct formation.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.56–7.42 (m, 3H, Ar-H), 3.45–2.98 (m, 4H, tetrahydroquinazoline CH₂), 2.84 (t, J = 7.2 Hz, 2H, SCH₂), 2.65 (t, J = 7.2 Hz, 2H, CONHCH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 171.5 (C=O), 158.2 (C=N), 124.5 (q, J = 271 Hz, CF₃), 45.3 (SCH₂), 28.1–22.4 (tetrahydroquinazoline CH₂).
-
HRMS (ESI+) : m/z calcd for C₁₉H₁₆Cl₂F₃N₃OS [M+H]⁺: 502.0321; found: 502.0318.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- (CAS: 875163-68-1)
- Core Structure : Shares the same butanamide backbone and tetrahydroquinazolinyl-thioether moiety as the target compound.
- Key Differences: N-Substituent: Replaces the dichlorophenyl group with a benzothiazolyl heterocycle. Benzothiazoles are known for their bioactivity in antitumor and antimicrobial agents, suggesting divergent biological targets compared to the dichlorophenyl variant . Electronic Effects: The benzothiazole’s sulfur and nitrogen atoms may enable hydrogen bonding or π-π stacking interactions absent in the dichlorophenyl analog.
(2E)-3-(3,4-Dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide (CAS: 1025468-35-2)
- Core Structure : Features an α,β-unsaturated enamide conjugated to a dimethoxyphenyl group, diverging significantly from the saturated butanamide chain.
- Key Differences: Heterocyclic Diversity: Incorporates a pyrimidinyl-imino group and a 5-methoxyindole moiety, which are structurally distinct from the tetrahydroquinazolinyl system. These groups are prevalent in kinase inhibitors and serotonin receptor modulators. Functional Groups: The methoxy (-OCH₃) substituents on the phenyl and indole rings enhance solubility but reduce lipophilicity compared to the -CF₃ group in the target compound .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Features
| Compound (CAS) | Core Structure | Key Substituents | Potential Bioactivity |
|---|---|---|---|
| 875163-58-9 (Target) | Butanamide | N-(2,5-dichlorophenyl), tetrahydroquinazolinyl-CF₃, thioether | Kinase inhibition, receptor antagonism |
| 875163-68-1 | Butanamide | N-2-benzothiazolyl, tetrahydroquinazolinyl-CF₃, thioether | Antitumor, antimicrobial |
| 1025468-35-2 | α,β-Unsaturated enamide | 3,4-Dimethoxyphenyl, pyrimidinyl-imino, 5-methoxyindole | Kinase modulation, neurotransmitter targeting |
Key Observations:
Synthetic Routes :
- The target compound and CAS 875163-68-1 likely share synthetic strategies with ’s triazole derivatives (e.g., nucleophilic addition, cyclization, and S-alkylation) .
- The enamide (CAS 1025468-35-2) may require conjugate addition or palladium-catalyzed coupling for its unsaturated backbone.
Physicochemical Properties :
- Lipophilicity : The -CF₃ group in the target compound enhances membrane permeability compared to the methoxy-rich enamide.
- Tautomerism : Similar to ’s triazoles, the thioether linkage in the target compound may exhibit tautomeric behavior, influencing reactivity .
Spectral Confirmation :
Biological Activity
Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a butanamide backbone with a dichlorophenyl group and a quinazoline derivative. Its molecular formula and weight are crucial for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNS |
| Molecular Weight | 392.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Preliminary data suggest that Butanamide may possess antimicrobial properties. Compounds containing thioether linkages have been associated with enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes. Further investigation into its spectrum of activity against specific pathogens is warranted.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest. The structural components of Butanamide suggest it could interact with key enzymes involved in metabolic pathways or signal transduction, which could lead to therapeutic applications in conditions like diabetes or hypertension.
Case Studies
- Antiproliferative Activity : A study evaluated the effects of various quinazoline derivatives on cancer cell lines. The results indicated that modifications to the quinazoline structure significantly enhanced antiproliferative activity, suggesting that similar modifications to Butanamide could yield potent anticancer agents.
- Antimicrobial Testing : In a comparative study of thioether-containing compounds, Butanamide was tested against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating potential as an antimicrobial agent.
The biological activity of Butanamide can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can interfere with the cell cycle, particularly at the G1/S checkpoint.
- Enzyme Interaction : The thioether moiety may facilitate binding to target enzymes, inhibiting their activity.
Q & A
Q. What pedagogical approaches enhance reproducibility in teaching synthetic methodologies for such compounds?
- Methodological Answer : Implement problem-based learning (PBL) with stepwise protocols:
- Pre-Lab Simulations : Computational tools (e.g., ChemDraw) predict reaction outcomes.
- Peer Review : Students cross-validate NMR/MS data and troubleshoot errors.
- Green Chemistry Metrics : Compare waste generation (E-factor) across synthetic routes .
Q. What regulatory guidelines govern preclinical testing of halogenated/trifluoromethylated compounds?
- Methodological Answer : Adhere to ICH M7 for mutagenicity assessment (Ames test) and OECD 423 for acute oral toxicity. Include metabolite profiling (via CYP450 isoforms) and genotoxicity screens (micronucleus assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
